Regioselective Epoxide Opening for Glycal Synthesis: Allo vs. Manno Isomers
The α-D-allo isomer of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside undergoes reduction by lithium iodide in ether to give the corresponding iodohydrin lithium alkoxide in high yield, a reaction that explains its efficient conversion to 4,6-O-benzylidene-D-allal. In contrast, the β-D-manno isomer does not provide the same clean transformation under identical conditions, demonstrating a stereochemistry-dependent reactivity switch [1].
| Evidence Dimension | Conversion to 4,6-O-benzylidene-D-hexal (reductive elimination) |
|---|---|
| Target Compound Data | Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside: yields 4,6-O-benzylidene-D-allal (quantitative not specified in abstract, but described as 'high yield' for iodohydrin formation) |
| Comparator Or Baseline | Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside: does not undergo the same clean reduction; alternative pathway required |
| Quantified Difference | Not explicitly quantified in the available abstract; the difference is qualitative (successful vs. unsuccessful transformation). |
| Conditions | LiI in ether; room temperature or reflux (exact conditions in full paper). |
Why This Matters
This stereochemical specificity means that only the allo-configured epoxide is a suitable precursor for synthesizing D-allal derivatives, a critical intermediate in glycochemistry, making the correct isomer essential for syntheses targeting this scaffold.
- [1] Lemieux, R. U., Fraga, E., & Watanabe, K. A. (1968). Preparation of unsaturated carbohydrates. A facile synthesis of methyl 4,6-O-Benzylidene-D-hex-2-enopyranosides. Canadian Journal of Chemistry, 46(1), 61–69. View Source
